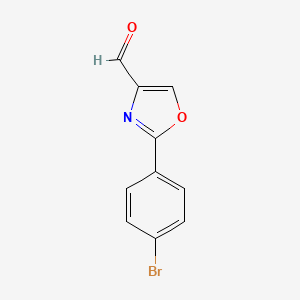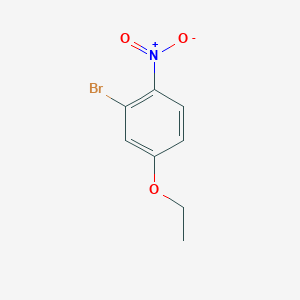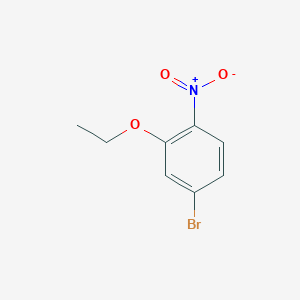
4-N-BUTYL-BENZAMIDINE HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Butyl-benzamidine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . It is a derivative of benzamidine, characterized by the presence of a butyl group attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-butyl-benzamidine hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is through direct condensation in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to ensure high purity and yield. The use of advanced catalysts and ultrasonic irradiation techniques are common in industrial settings to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 4-N-butyl-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
4-N-butyl-benzamidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as an inhibitor in enzymatic studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 4-N-butyl-benzamidine hydrochloride involves its interaction with specific molecular targets, such as serine proteases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition can affect various biological pathways and processes.
類似化合物との比較
Benzamidine: A parent compound with similar inhibitory properties.
N-Butyl-benzamidine: A derivative with a butyl group attached to the benzene ring.
4-N-Butyl-benzamidine: Another derivative with similar structural features.
Uniqueness: 4-N-butyl-benzamidine hydrochloride is unique due to its specific structural configuration, which enhances its inhibitory activity and makes it suitable for various applications in research and industry. Its ability to interact with specific molecular targets sets it apart from other similar compounds .
特性
IUPAC Name |
4-butylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-8H,2-4H2,1H3,(H3,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLHVXKHKAROHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













amine](/img/structure/B1283825.png)
